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Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the preparation of PHA-
793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, for in vivo research applications.

PHA-793887 has demonstrated significant anti-proliferative activity in various cancer models by

targeting key regulators of the cell cycle.[1][2][3] Proper formulation and administration are

critical for obtaining reliable and reproducible results in preclinical studies. This guide outlines

the essential chemical properties, recommended solvents and vehicles, and step-by-step

procedures for preparing PHA-793887 for intravenous administration. Additionally, it includes

important considerations regarding the compound's stability and toxicity to ensure safe and

effective handling.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of PHA-793887 is fundamental for

appropriate formulation development.
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Property Value Source

Molecular Formula C₁₉H₃₁N₅O₂

Molecular Weight 361.48 g/mol

Predicted Water Solubility 0.0937 mg/mL [4]

Predicted logP 2.01 [4]

Predicted pKa (Strongest

Acidic)
11.15 [4]

Predicted pKa (Strongest

Basic)
8.79 [4]

Appearance White solid powder

Solubility in DMSO ≥ 50 mg/mL (138.32 mM)

Note: The water solubility, logP, and pKa values are predicted and should be considered as

estimates. Experimental verification is recommended for precise formulation development.

Mechanism of Action: Pan-CDK Inhibition
PHA-793887 is a potent ATP-competitive inhibitor of multiple cyclin-dependent kinases, playing

a crucial role in cell cycle regulation. Its primary targets include CDK1, CDK2, CDK4, CDK5,

CDK7, and CDK9.[2] Inhibition of these kinases disrupts the cell cycle progression, leading to

cell cycle arrest and apoptosis in cancer cells.[1] The downstream effects include the inhibition

of Retinoblastoma (Rb) and nucleophosmin phosphorylation.[1][2]
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Mechanism of Action of PHA-793887
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Mechanism of Action of PHA-793887

In Vivo Administration Protocols
Intravenous (IV) infusion is the documented route of administration for PHA-793887 in both

preclinical and clinical settings.[1][5] The following protocols detail the preparation of two

different vehicle formulations. The choice of formulation may depend on the specific

experimental design and animal model.

Formulation 1: DMSO and Captisol® (SBE-β-CD)
This formulation is suitable for achieving a clear solution for intravenous injection.

Materials:
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PHA-793887 powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Captisol® (Sulfobutylether-β-cyclodextrin), sterile solution in saline (e.g., 20% w/v)

Sterile saline (0.9% sodium chloride)

Sterile, pyrogen-free vials and syringes

Protocol:

Stock Solution Preparation:

In a sterile vial, dissolve PHA-793887 powder in DMSO to create a concentrated stock

solution. For example, to prepare a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of PHA-
793887.

Gently vortex or sonicate until the powder is completely dissolved.

Final Formulation:

In a separate sterile vial, combine the DMSO stock solution with the Captisol® solution. A

common ratio is 10% DMSO and 90% Captisol® solution.

For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL

DMSO stock to 900 µL of 20% SBE-β-CD in saline.

Mix thoroughly by gentle inversion to obtain a clear solution. The final concentration of

SBE-β-CD will be 18%.

Formulation 2: Propylene Glycol, Tween 80, and D5W
This formulation provides an alternative for intravenous administration.

Materials:

PHA-793887 powder

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Propylene glycol (PG), sterile

Tween 80 (Polysorbate 80), sterile

5% Dextrose in Water (D5W), sterile

Sterile, pyrogen-free vials and syringes

Protocol:

Stock Solution Preparation:

Prepare a stock solution of PHA-793887 in propylene glycol. For example, a 50 mg/mL

stock can be prepared.

Final Formulation:

In a sterile vial, add the required volume of the propylene glycol stock solution.

Add Tween 80 to the vial. A common ratio is 30% propylene glycol stock and 5% Tween

80.

Mix thoroughly until the solution is clear.

Add D5W to reach the final desired volume and concentration. A common final

composition is 30% PG stock, 5% Tween 80, and 65% D5W.

For example, to prepare 1 mL of a 15 mg/mL final solution, mix 300 µL of the 50 mg/mL

PG stock with 50 µL of Tween 80 until clear. Then, add 650 µL of D5W and mix gently.
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In Vivo Preparation Workflow for PHA-793887

1. Weighing

2. Stock Solution Preparation
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4. Administration
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In Vivo Preparation Workflow

Dosing and Administration Considerations
Preclinical Dosages
In preclinical mouse models, PHA-793887 has been administered intravenously at doses

ranging from 15 mg/kg to 30 mg/kg. These doses have been shown to induce tumor growth

inhibition.

Animal Model Route Dosage Range Outcome

CD-1 nude mice IV 15 - 30 mg/kg
50% - 75% tumor

growth inhibition
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Clinical Dosages and Toxicity
It is crucial to note that in a Phase I clinical trial, PHA-793887 administered as a 1-hour

intravenous infusion on days 1, 8, and 15 of a 4-week cycle resulted in severe, dose-related

hepatotoxicity in patients with solid tumors.[1][5] Dose-limiting toxicities were observed at

doses of 44 mg/m² and 66 mg/m².[1][5] This unexpected toxicity in humans, which was not

predicted by preclinical models, led to the termination of its clinical development.[1][5]

Researchers should exercise extreme caution and implement robust safety monitoring,

particularly liver function tests, in their in vivo studies.

Stability and Storage
Powder: Store PHA-793887 powder at -20°C for up to 3 years.

Stock Solutions:

Store DMSO or propylene glycol stock solutions at -80°C for up to 2 years or at -20°C for

up to 1 year.

Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Final Formulations: It is highly recommended to prepare the final diluted formulation fresh on

the day of use and use it immediately for optimal results.

Safety Precautions
Handle PHA-793887 powder in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and

safety glasses.

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: This document is intended for research purposes only and does not constitute

medical advice. The protocols and information provided are based on available scientific

literature and should be adapted and validated by the end-user for their specific research
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needs. The user is solely responsible for any and all consequences arising from the use of this

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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